molecular formula C16H28Cl2N2O3 B12738183 Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride CAS No. 86010-44-8

Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride

Cat. No.: B12738183
CAS No.: 86010-44-8
M. Wt: 367.3 g/mol
InChI Key: HEZNAMNHLJQION-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperazine ring substituted with a 1-methyl group and a 2-(3,4,5-trimethoxyphenyl)ethyl group, forming a dihydrochloride salt. It is often utilized in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride typically involves the reaction of 1-methylpiperazine with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to purification techniques such as recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving neurotransmitter systems due to its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-methyl-4-(2-phenylethyl)-, dihydrochloride
  • Piperazine, 1-methyl-4-(2-(3,4-dimethoxyphenyl)ethyl)-, dihydrochloride
  • Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxybenzyl)-, dihydrochloride

Uniqueness

Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its interaction with specific molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

86010-44-8

Molecular Formula

C16H28Cl2N2O3

Molecular Weight

367.3 g/mol

IUPAC Name

1-methyl-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C16H26N2O3.2ClH/c1-17-7-9-18(10-8-17)6-5-13-11-14(19-2)16(21-4)15(12-13)20-3;;/h11-12H,5-10H2,1-4H3;2*1H

InChI Key

HEZNAMNHLJQION-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl

Origin of Product

United States

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